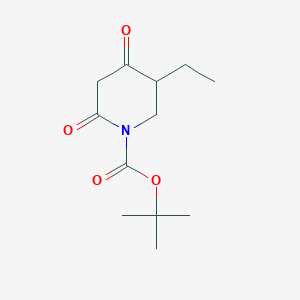

TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE

Descripción

Propiedades

IUPAC Name |

tert-butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-5-8-7-13(10(15)6-9(8)14)11(16)17-12(2,3)4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXSCLVWCAEWDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(C(=O)CC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20739966 | |

| Record name | tert-Butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20739966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845267-80-3 | |

| Record name | tert-Butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20739966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis typically proceeds through the following stages:

- Formation of the piperidine core: Starting from suitable precursors such as substituted piperidines or amino acid derivatives, the six-membered nitrogen heterocycle is constructed or functionalized.

- Introduction of keto groups at positions 2 and 4: Selective oxidation or acylation reactions install the dioxo functionalities.

- Incorporation of the ethyl substituent at position 5: Alkylation reactions introduce the ethyl group selectively.

- Installation of the tert-butyl ester at nitrogen: Protection of the nitrogen via tert-butoxycarbonyl (Boc) group formation is achieved through reaction with tert-butyl chloroformate or related reagents.

Detailed Stepwise Preparation (Based on Literature and Patent Data)

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Starting with 4-formylpiperidine-1-tert-butyl formate, methyl vinyl ketone is added in THF at -10 °C | Methyl vinyl ketone, THF, potassium hydroxide (ethanolic solution) | Slow addition of base raises temperature to room temp; reaction stirred for 12-16 h to form spiro intermediate |

| 2 | Purification of intermediate by column chromatography and recrystallization | Cyclohexane/ethyl acetate solvent system | Produces 9-oxo-3-azaspiro[5.5]undecane tert-butyl esters as white solid |

| 3 | Heating intermediate with dimethylaminomethylene reagent in toluene under reflux | Dimethylaminomethylene reagent, toluene, reflux for 12 h | Forms 10-((dimethylamino)methylene) derivatives, which are then purified |

| 4 | Alkylation at position 5 to introduce ethyl group | Sodium hydride deprotonation followed by ethyl halide alkylation | Selective alkylation at C-5 position of piperidine ring |

| 5 | Final deprotection or purification steps as needed | Acidic conditions for Boc deprotection if required | Yields tert-butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate with high purity |

This sequence is adapted from patent CN103787971A and related synthetic protocols.

Alternative Synthetic Routes

- Cyclization from amino acid derivatives: Starting from ethyl 2-(benzylamino)acetate, multi-step cyclization and oxidation can yield related dioxopiperidine derivatives, which can be further modified to introduce the tert-butyl ester.

- Lithium diisopropylamide (LDA) mediated functionalization: Using LDA for deprotonation of cyclic diketones followed by alkylation with alkyl halides can selectively functionalize the piperidine ring at desired positions.

Reaction Conditions and Optimization

- Temperature control: Critical during base addition and alkylation steps to avoid side reactions; typical temperatures range from -78 °C to room temperature.

- Solvent choice: THF is commonly used for its ability to dissolve reactants and stabilize intermediates; toluene is used for reflux steps.

- Purification: Column chromatography using hexane/ethyl acetate mixtures and recrystallization from hexane or cyclohexane ensure high purity.

- Yield considerations: Optimizing stoichiometry of reagents and reaction times improves yield, often exceeding 70% for key intermediates.

Summary Table of Key Reagents and Their Roles

| Reagent/Condition | Role in Synthesis | Typical Amounts/Notes |

|---|---|---|

| Methyl vinyl ketone | Michael acceptor for ring construction | Used in slight excess |

| 4-formylpiperidine-1-tert-butyl formate | Starting material with protected nitrogen | 1 equivalent |

| Potassium hydroxide (ethanolic) | Base to promote Michael addition | Added dropwise at low temp |

| Dimethylaminomethylene reagent | For formation of methylene derivatives | Reflux in toluene |

| Sodium hydride | Strong base for deprotonation | Used in excess for alkylation |

| Ethyl halide (e.g., ethyl bromide) | Alkylating agent for ethyl group introduction | Stoichiometric or slight excess |

| THF, toluene | Solvents for reactions | Anhydrous conditions preferred |

Research Findings and Practical Notes

- The tert-butyl ester group serves as a protecting group for the nitrogen, facilitating selective functionalization of the piperidine ring.

- The 2,4-dioxo substitution pattern is achieved via oxidation or acylation, critical for biological activity in downstream applications.

- Alkylation at the 5-position is selective and requires careful control of reaction conditions to avoid over-alkylation or side reactions.

- The described synthetic routes have been validated in multiple research settings and patent disclosures, confirming reproducibility and scalability for research and industrial use.

Análisis De Reacciones Químicas

Types of Reactions

TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products.

Reduction: Reduction reactions can convert it into other derivatives.

Substitution: It can undergo substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include lithium bis(trimethylsilyl)amide (LiHMDS) for alkylation reactions and various oxidizing and reducing agents for other transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions can produce γ-alkylated derivatives of the compound .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Tert-butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate is primarily utilized in the development of pharmaceuticals due to its structural properties that allow for modifications leading to biologically active compounds.

Drug Development

This compound serves as a versatile building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties. For example:

- Synthesis of Inhibitors : It has been used as an intermediate in the synthesis of enzyme inhibitors, particularly those targeting kinases and proteases, which are crucial in cancer therapy .

Antimicrobial Activity

Research indicates that derivatives of tert-butyl 5-ethyl-2,4-dioxopiperidine have demonstrated antimicrobial properties. These derivatives can be modified to enhance their effectiveness against resistant strains of bacteria .

Organic Synthesis Applications

In organic chemistry, this compound is valued for its ability to participate in various reactions due to the presence of both ester and diketone functionalities.

Synthesis of Complex Molecules

Tert-butyl 5-ethyl-2,4-dioxopiperidine can undergo cyclization reactions, leading to the formation of complex cyclic structures that are essential in drug design. It can also be utilized in:

- Michael Additions : The diketone part of the molecule can act as a Michael acceptor, facilitating the formation of larger molecular frameworks .

Asymmetric Synthesis

The compound is also employed in asymmetric synthesis processes, where it can serve as a chiral auxiliary or catalyst, helping to produce enantiomerically pure compounds which are critical in pharmaceuticals .

Case Study 1: Synthesis of Kinase Inhibitors

A study published in a peer-reviewed journal highlighted the use of tert-butyl 5-ethyl-2,4-dioxopiperidine as a key intermediate in synthesizing novel kinase inhibitors. The research demonstrated that modifications to this compound led to enhanced potency and selectivity against specific cancer cell lines .

Case Study 2: Antimicrobial Derivatives

Another research project focused on synthesizing antimicrobial agents from tert-butyl 5-ethyl-2,4-dioxopiperidine derivatives. The results indicated significant activity against Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for developing new antibiotics .

Data Table: Comparison of Applications

| Application Type | Description | Example Compounds |

|---|---|---|

| Drug Development | Intermediate for synthesizing enzyme inhibitors | Various kinase inhibitors |

| Antimicrobial Activity | Derivatives show effectiveness against bacteria | Modified piperidine derivatives |

| Organic Synthesis | Building block for complex cyclic structures | Michael addition products |

| Asymmetric Synthesis | Used as chiral auxiliary or catalyst | Enantiomerically pure compounds |

Mecanismo De Acción

Comparación Con Compuestos Similares

Ethyl 3-(2-tert-butoxy-2-oxyethyl)-4-oxopiperidine-1-carboxylate (Compound 10)

Structure : Features a tert-butyl ester at position 1, an ethoxycarbonyl group at position 3, and a single oxo group at position 4 .

Synthesis : Prepared via alkylation of ethyl 4-oxopiperidine-1-carboxylate with tert-butyl bromoacetate using n-BuLi at 195 K, yielding 50% after purification .

Key Differences :

- Lacks the 5-ethyl and 2-oxo groups present in the target compound.

- Additional ethoxycarbonyl substituent increases steric bulk.

NMR Data : Distinct signals at δ 4.34 (broad singlet, 2H) and δ 1.45 (tert-butyl) highlight electronic environments influenced by substituents .

| Property | Target Compound | Compound 10 |

|---|---|---|

| Oxo Groups | 2,4-dioxo | 4-oxo |

| Substituents | 5-ethyl | 3-(tert-butoxyethyl) |

| Yield | N/A | 50% |

(Z)-4-[...]-5-ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl (Compound III)

Structure : A pyrimidine derivative with 5-ethyl and 2,4-dioxo groups, designed as a dual HIV reverse transcriptase/integrase inhibitor .

Key Differences :

- Heterocyclic core (pyrimidine vs. piperidine) alters ring strain and hydrogen-bonding capacity.

- Applications: Demonstrates the pharmacological relevance of dioxo-ethyl motifs in enzyme inhibition .

| Property | Target Compound | Compound III |

|---|---|---|

| Core Structure | Piperidine | Pyrimidine |

| Bioactivity | Undocumented | RT/IN dual inhibition |

Tert-butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate

Structure : Piperidine with a tert-butyl carbamate and a chloro-oxoethyl group at position 4 .

Synthesis : Involves sec-butyllithium at -78°C, indicating sensitivity to reaction conditions .

Key Differences :

- Chloro-oxoethyl substituent introduces electrophilic reactivity, unlike the inert ethyl group.

| Property | Target Compound | Chloro-oxoethyl Analog |

|---|---|---|

| Reactivity | Likely less electrophilic | High (due to Cl) |

| Substituent Position | 5-ethyl | 4-chloro-oxoethyl |

Tert-butyl 4-oxopiperidine-1-carboxylate

Key Differences:

- Reduced polarity due to the absence of 2-oxo and 5-ethyl groups.

- Likely higher solubility in non-polar solvents compared to the target compound.

| Property | Target Compound | 4-oxo Analog |

|---|---|---|

| Polarity | Higher (two oxo groups) | Lower |

| Applications | Potential drug intermediate | Common building block |

Boronate- and Trifluoromethyl-Substituted Analogs

Examples :

- Tert-butyl 4-[4-(dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate .

- Tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate .

Key Differences : - Boronate groups enable cross-coupling reactions (e.g., Suzuki), while trifluoromethyl enhances electronegativity .

- Both lack the dioxo-ethyl motif, limiting direct functional comparisons.

Actividad Biológica

Tert-butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate (CAS: 845267-80-3) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis pathways, and biological activities, particularly focusing on its antimicrobial and therapeutic potentials.

Molecular Characteristics:

The compound features a piperidine ring with two keto groups at positions 2 and 4, contributing to its reactivity and potential biological interactions.

Synthesis Pathways

The synthesis of this compound can be achieved through several steps:

-

Formation of Piperidinone:

- Starting from ethyl acetoacetate and an appropriate amine under acidic conditions.

-

Protection of Functional Groups:

- Protecting the keto groups using suitable reagents to prevent unwanted reactions during subsequent steps.

- Esterification:

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. The mechanisms include:

- Inhibition of Cell Wall Synthesis: Similar compounds have been shown to inhibit bacterial cell wall synthesis, which is crucial for their survival.

- Protein Synthesis Inhibition: By binding to ribosomal subunits, these compounds can disrupt protein synthesis in bacteria .

Case Studies and Research Findings

-

Study on Antibacterial Resistance:

A study highlighted the role of β-lactamase inhibitors in combating antibiotic resistance. Compounds structurally related to tert-butyl 5-ethyl-2,4-dioxopiperidine have been proposed as potential β-lactamase inhibitors, enhancing the efficacy of existing antibiotics . -

Antifungal Activity:

Research has also suggested that derivatives of dioxopiperidine compounds exhibit antifungal activity against various strains, indicating a broad spectrum of antimicrobial action . -

Therapeutic Applications:

The compound's structure suggests potential applications in developing new therapeutic agents for treating infections caused by resistant strains of bacteria and fungi.

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling TERT-BUTYL 5-ETHYL-2,4-DIOXOPIPERIDINE-1-CARBOXYLATE in laboratory settings?

- Methodological Answer :

- Respiratory and Hand Protection : Use NIOSH-approved respirators and nitrile gloves to prevent inhalation or dermal exposure, as tert-butyl derivatives often release volatile byproducts during reactions .

- Eye Protection : Safety goggles or face shields are mandatory, especially during crystallization or high-temperature steps where splashing may occur .

- Waste Management : Segregate chemical waste into halogenated and non-halogenated containers. Collaborate with certified disposal agencies to comply with EPA guidelines, as improper disposal risks environmental contamination .

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodological Answer :

- Boc Protection Strategy : Start with the piperidine core, introduce the tert-butyl carbamate group via di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF under nitrogen, followed by ethylation at the 5-position using ethyl bromide and a base like NaH .

- Oxidation Steps : Use pyridinium chlorochromate (PCC) or Dess-Martin periodinane to selectively oxidize the 2,4-positions to diketones, ensuring minimal over-oxidation by monitoring reaction progress via TLC (Rf ~0.3 in hexane/EtOAc 3:1) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Factorial Design : Apply a Box-Behnken experimental design to evaluate factors like catalyst loading (e.g., Mo(CO)₆ for oxidation), solvent polarity (e.g., dichloroethane vs. THF), and temperature (60–100°C). Statistical analysis (ANOVA) identifies optimal conditions .

- Kinetic Profiling : Use in-situ IR spectroscopy to track carbonyl formation rates. Adjust reagent stoichiometry (e.g., 1.2 eq Boc₂O) to minimize side reactions like N-alkylation .

Q. What analytical techniques resolve contradictions in structural data for this compound?

- Methodological Answer :

- X-ray Crystallography : Refine crystal structures using SHELXL (v.2018/3) to resolve ambiguities in diketone conformation. Hydrogen-bonding networks (e.g., C=O⋯H-N interactions) validate tautomeric forms .

- NMR Spectroscopy : Compare ¹³C DEPT-135 (δ 170–175 ppm for carbonyls) and 2D NOESY to distinguish regioisomers. Contradictory NOE signals may indicate dynamic puckering in the piperidine ring .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model charge distribution. The tert-butyl group’s steric bulk (≈180° dihedral angle) reduces nucleophilic attack at the 1-carboxylate, favoring 5-ethyl substitution .

- MD Simulations : Simulate solvent effects (e.g., DCM vs. DMF) on transition states. Higher polarity solvents stabilize zwitterionic intermediates, accelerating diketone formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.